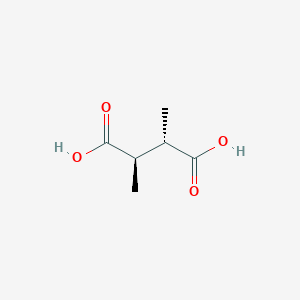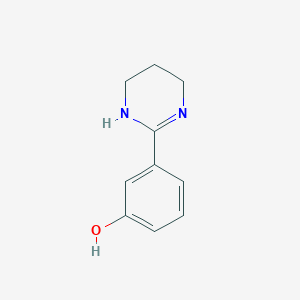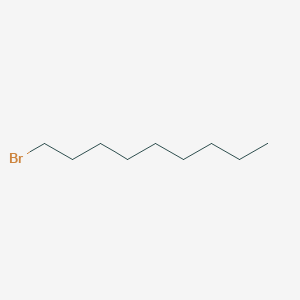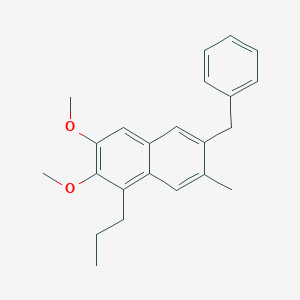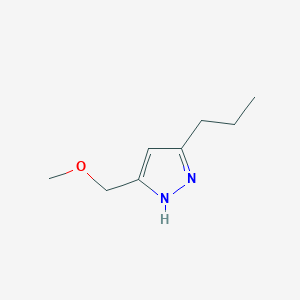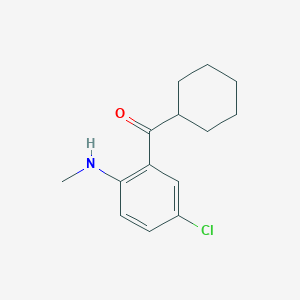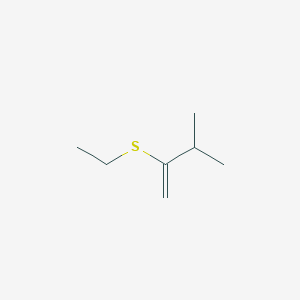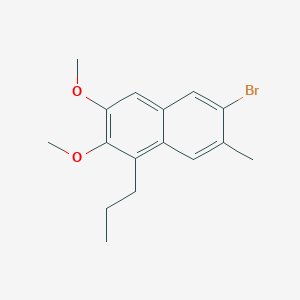![molecular formula C24H19F3N8O B049046 1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine CAS No. 911110-38-8](/img/structure/B49046.png)
1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline conditions. Deshmukh et al. (2009) developed a one-step synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating a methodology that could potentially be adapted for the synthesis of related compounds (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using crystallography and spectroscopic methods. Sobell (1966) detailed the crystal structure of a purine-pyrimidine complex, highlighting the hydrogen bonding and planar configurations that could be relevant for understanding the structural aspects of the target compound (Sobell, 1966).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, to form a wide range of functionalized compounds. For instance, Angelo et al. (1983) synthesized N-phenylguanidines with antifilarial activity, showcasing the reactivity of pyrimidine derivatives under different conditions (Angelo, Ortwine, Worth, Werbel, & Mccall, 1983).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are critical for their application in material science and organic synthesis. However, specific information on the physical properties of the compound is not readily available in the literature referenced, indicating a need for experimental determination in future studies.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of pyrimidine and guanidine derivatives. Research by Shestakov et al. (2011) on the synthesis of derivatives of 2-aminoimidazole by cyclization of guanidines with α-bromocarbonyl compounds provides insights into the chemical behavior of similar compounds (Shestakov, Bushmarinov, Sidorenko, Shikhaliev, & Antipin, 2011).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
A study by Butters et al. (2001) focused on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, showcasing the complex chemical synthesis involving fluoroaryl-pyrimidine analogs similar to the compound . The detailed synthesis route highlights the importance of such compounds in developing potent antifungal medications (Butters et al., 2001).
In another study, Deshmukh et al. (2009) developed a novel and efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which were evaluated for their anti-bacterial activity. This research indicates the potential use of cyanoaryl-guanidine derivatives in synthesizing compounds with significant antimicrobial properties (Deshmukh et al., 2009).
Antimicrobial Activity
El-Moneim (2014) synthesized disubstituted-5-cyano-4-hydroxypyrimidines with potential antimicrobial and inhibitory activities against breast carcinoma cells. This study exemplifies how variations of the cyano-guanidine structure can lead to compounds with notable biological activities (El-Moneim, 2014).
Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives catalyzed by pentafluorophenylammonium triflate, highlighting the compound's role in facilitating reactions leading to antimicrobial agents. This research underscores the utility of such compounds in developing new antimicrobial therapies (Ghashang et al., 2013).
Inhibition of Inflammatory Gene Expression
Kent et al. (2009) explored the effects of a similar compound on inhibiting lipopolysaccharide-stimulated chronic obstructive pulmonary disease (COPD) macrophage inflammatory gene expression. This study demonstrates the potential of fluoroaryl-pyrimidine analogs in modulating inflammatory responses, which could be significant for treating inflammatory diseases (Kent et al., 2009).
Eigenschaften
CAS-Nummer |
911110-38-8 |
|---|---|
Produktname |
1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |
Molekularformel |
C24H19F3N8O |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34) |
InChI-Schlüssel |
ZQFBVJBAWLZLOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |
Synonyme |
N-cyano-N'-(2-((8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido(2,3-d)pyrimidin-2-yl)amino)ethyl)guanidine SB 706504 SB-706504 SB706504 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



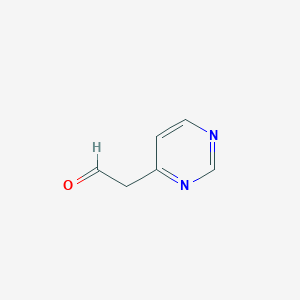
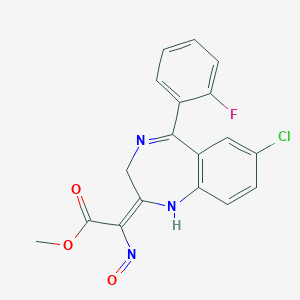
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
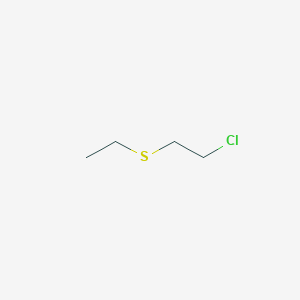
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
